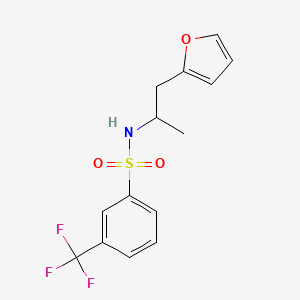

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by the presence of a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name |

N-[1-(furan-2-yl)propan-2-yl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3S/c1-10(8-12-5-3-7-21-12)18-22(19,20)13-6-2-4-11(9-13)14(15,16)17/h2-7,9-10,18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYWXTJVAWEXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 1-(furan-2-yl)propan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

- N-(1-(furan-2-yl)ethyl)-4-(propan-2-yl)aniline

- N-(1-(furan-2-yl)propan-2-yl)cyclopropanecarboxamide

Uniqueness

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Biological Activity

N-(1-(furan-2-yl)propan-2-yl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step may include the reaction of furan derivatives with trifluoromethylbenzene sulfonamide under controlled conditions, often utilizing catalysts such as palladium or copper in solvents like DMF or THF at elevated temperatures (80–120°C) to enhance yield and purity.

The biological activity of this compound can be attributed to its structural features:

- Furan Ring : The furan moiety is known for its ability to participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

- Trifluoromethyl Group : This group enhances lipophilicity and may influence the compound's interaction with biological membranes.

- Sulfonamide Moiety : Sulfonamides are recognized for their antibacterial properties and potential to inhibit carbonic anhydrase, which is pivotal in various physiological processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 0.48 | Doxorubicin | 1.93 |

| HCT116 | 0.78 | Doxorubicin | 2.84 |

| U937 | 5.13 | Doxorubicin | 1.54 |

These results indicate that the compound exhibits higher cytotoxicity compared to traditional chemotherapeutics, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest effective inhibition against various bacterial strains, likely due to the sulfonamide component's known efficacy against bacterial dihydropteroate synthase.

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound showed significant apoptosis induction in MCF-7 cells through caspase activation, indicating a potential mechanism for its anticancer effects .

- Molecular Docking Studies : Molecular docking simulations have revealed favorable binding interactions with PI3K, a key enzyme involved in cancer cell proliferation . This suggests that the compound may inhibit pathways critical for tumor growth.

Q & A

Q. Methodological Implications :

- Reactivity : The furan ring participates in cycloaddition or oxidation reactions, while the sulfonamide undergoes nucleophilic substitution or hydrolysis under acidic/basic conditions .

- Biological Activity : The trifluoromethyl group improves membrane permeability, making the compound a candidate for enzyme inhibition studies (e.g., dihydropteroate synthase in bacteria) .

What multi-step synthetic routes are commonly employed for this compound, and what are critical optimization parameters?

Basic Research Question

A typical synthesis involves:

Formation of the amine precursor : Reacting furan-2-ylpropan-2-amine with a sulfonyl chloride derivative.

Sulfonylation : Coupling the amine with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Purification : Column chromatography or recrystallization to isolate the product .

Q. Optimization Parameters :

| Parameter | Impact |

|---|---|

| Temperature | Elevated temperatures (50–80°C) improve sulfonylation efficiency but risk decomposition . |

| Solvent | Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates . |

| Catalyst | Lewis acids (e.g., ZnCl2) may accelerate coupling but require careful pH control . |

Advanced Consideration : Competing side reactions (e.g., over-sulfonylation) can be mitigated by stoichiometric control and real-time monitoring via TLC/HPLC .

Which analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Determines exact mass (e.g., m/z 389.12 for C15H15F3N2O3S) .

- HPLC-PDA : Assess purity (>95%) and detect impurities from synthetic byproducts .

Advanced Application : X-ray crystallography (using SHELX programs) resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

How can researchers design experiments to elucidate its mechanism of action in enzyme inhibition?

Advanced Research Question

- Enzyme Kinetics :

- Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .

- Measure IC50 values under varying substrate concentrations .

- Molecular Docking : Use software (e.g., AutoDock) to model interactions with active sites (e.g., sulfonamide binding to His/Phe residues) .

- Thermodynamic Studies : Isothermal titration calorimetry (ITC) quantifies binding affinity and entropy changes .

Data Interpretation : Cross-validate results with mutational analysis (e.g., alanine scanning) to identify critical binding residues .

What strategies address discrepancies in reported biological activity data across experimental models?

Advanced Research Question

Case Study : Discrepancies in IC50 values may arise from differences in cell permeability—address via logP measurements or parallel artificial membrane permeability assays (PAMPA) .

How does the trifluoromethyl group impact pharmacokinetics, and how can these effects be validated?

Advanced Research Question

- Pharmacokinetic Effects :

- Lipophilicity (logP) : Increased logP enhances blood-brain barrier penetration but may reduce aqueous solubility .

- Metabolic Stability : CF3 groups resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

Q. Validation Methods :

- In Vitro Assays :

- Plasma Protein Binding : Equilibrium dialysis to measure free vs. bound fractions .

- Microsomal Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .

- In Silico Modeling : Predict ADMET properties using tools like SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.